An In-depth Technical Guide to the Core Physical Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
An In-depth Technical Guide to the Core Physical Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the bromine atom and the amino group on the 7-azaindole core can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
While specific experimental data for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is limited in publicly available literature, the following table summarizes its known properties and provides estimated values based on the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, for comparison. It is crucial to note that the amino group at the 4-position will alter these properties.
| Property | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Parent Compound for Comparison) |
| Molecular Formula | C₇H₆BrN₃[1] | C₇H₅BrN₂ |
| Molecular Weight | 212.05 g/mol [1] | 197.03 g/mol |
| CAS Number | 1000340-72-6 | 143468-13-7 |
| Appearance | Solid (predicted) | White to yellow crystalline powder[2] |
| Melting Point | Data not available | ~180-195 °C[2] |
| Boiling Point | Data not available | 438.7 ± 37.0 °C (Predicted) |
| Solubility | Data not available | Soluble in organic solvents such as chloroform, methanol, and carbon tetrachloride; insoluble in water[2] |
| pKa | Data not available | 6.76 ± 0.40 (Predicted) |
| Purity | Typically >95% (as supplied by commercial vendors)[1] | Typically >97% (as supplied by commercial vendors) |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.
Determination of Melting Point (Capillary Method)
This method is a standard and widely used technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes
Procedure:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To a test tube containing approximately 1 mL of the solvent, a small, precisely weighed amount (e.g., 1 mg) of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is added.
-
The mixture is vortexed for 1-2 minutes.
-
The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the compound dissolves, further weighed portions are added incrementally and vortexed until saturation is reached (i.e., solid material remains undissolved).
-
The total mass of the compound dissolved in the known volume of solvent is recorded to estimate the solubility in mg/mL.
-
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH values.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precise amount of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is dissolved in a known volume of deionized water or a suitable co-solvent if water solubility is low.
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized strong acid (to determine the pKa of the conjugate acid of the amine). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like an amine, the titration with acid will yield the pKa of the corresponding ammonium ion (BH⁺).
Signaling Pathways and Experimental Workflows
Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in kinase inhibitor development, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a likely candidate for targeting signaling pathways regulated by kinases. The Janus kinase (JAK) signaling pathway is a prominent example.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
Caption: The JAK-STAT signaling cascade and the inhibitory action of a putative inhibitor.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine for drug discovery purposes.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine represents a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. While a complete experimental dataset for its physical properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols necessary for its comprehensive characterization. The provided diagrams offer a conceptual framework for its potential mechanism of action and the experimental steps required for its synthesis and evaluation. Further research to fully elucidate the experimental physical properties of this compound is warranted and will be invaluable to the drug discovery and development community.
